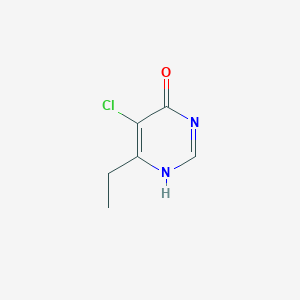

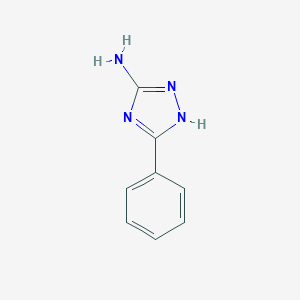

5-Chloro-6-ethylpyrimidin-4-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization reactions and substitutions. For instance, the synthesis of some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines was achieved by cyclization of a precursor followed by nucleophilic substitution of a chloro group with substituted aromatic amine or phenoxide . Similarly, 4,6-dichloro-2-methylpyrimidine, an intermediate for synthetic anticancer drugs, was synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often investigated using experimental techniques like FT-IR, FT-Raman, NMR, and theoretical techniques like Density Functional Theory (DFT). For example, the molecular structure of a chloro-substituted pyrimidine was investigated using these techniques, and the theoretical geometrical parameters were found to be in agreement with experimental values . The crystal structure of another chloro-substituted pyrimidine was determined by single-crystal X-ray diffraction, revealing the presence of disordered chlorine atoms and methyl groups .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including alkylation, cyclization, and halogenation. For instance, 2,4-diamino-6-hydroxypyrimidines were alkylated to afford N1- and O6-regioisomers, which were then converted to free phosphonic acids . The utility of pyrimidine derivatives as building blocks for the synthesis of other compounds, such as the efficient solid-phase synthesis of olomoucine, has also been demonstrated .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as their spectroscopic characteristics and nonlinear optical parameters, are of interest due to their potential applications. Quantum chemical calculations can provide insights into the geometrical, conformational, and spectroscopic properties of these compounds . The nonlinear optical properties, such as polarizability and hyperpolarizability, are also calculated to understand the electronic behavior of these molecules .

科学的研究の応用

Synthesis and Chemical Properties

- 5-Chloro-6-ethylpyrimidin-4-OL is synthesized through specific chlorination reactions and is a product of pyrimidin-4-ols having 5-nitrogen functionality. These compounds demonstrate diverse reactivity and outcomes based on different chlorination conditions (Harnden & Hurst, 1990).

- The molecule shows varied reactions under different conditions. For instance, in the presence of H2O2 and ethanol, it forms different derivatives instead of the expected hydroxylated product (R. K. Glushkov, B. A. Ivin, E. G. Sochilin, 1971).

Pharmaceutical and Biological Applications

- Derivatives of 5-Chloro-6-ethylpyrimidin-4-OL have been explored for their antiviral activity, particularly against retroviruses, with some derivatives showing promise in cell culture environments (D. Hocková et al., 2003).

- In the context of antimalarial drugs, derivatives of this compound, specifically those with modifications at certain positions, have been synthesized and evaluated for their efficacy against Plasmodium berghei in mice (Ress Rw et al., 1976).

Structural and Material Science Research

- Studies have also focused on the structural aspects of 5-Chloro-6-ethylpyrimidin-4-OL derivatives, examining their crystal structures and molecular interactions. This includes investigating the synthesis of various derivatives and analyzing their properties using techniques like X-ray diffraction (Marcin Stolarczyk et al., 2018).

- NMR studies have been conducted to understand the multiple conformations in complexes of enzymes with pyrimethamine analogs, providing insight into the molecular structure and interactions of such compounds (B. Birdsall et al., 1990).

将来の方向性

While specific future directions for 5-Chloro-6-ethylpyrimidin-4-ol are not mentioned in the available resources, the field of chemical synthesis and analysis is continually evolving. Advances in areas such as directed evolution, controlled drug delivery systems, and computational analyses of mechanisms of action are likely to influence future research and applications of chemical compounds .

特性

IUPAC Name |

5-chloro-4-ethyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-4-5(7)6(10)9-3-8-4/h3H,2H2,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXWRFSKLBACLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452475 |

Source

|

| Record name | 5-CHLORO-6-ETHYLPYRIMIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-ethylpyrimidin-4-OL | |

CAS RN |

130129-58-7 |

Source

|

| Record name | 5-CHLORO-6-ETHYLPYRIMIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)

![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)